Humulone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Humulon kann durch einen mehrstufigen Prozess synthetisiert werden:

Acylierung von Benzol-1,2,3,5-tetrol: Dieser Schritt beinhaltet die Reaktion von Benzol-1,2,3,5-tetrol mit Isovalerylchlorid, um 2,3,4,6-Tetrahydroxyisovalerophenon zu erzeugen.

Prenylierung: Das Tetrahydroxyisovalerophenon wird dann mit 1-Brom-3-methyl-2-buten prenyliert, um Humulon zu erhalten.

Industrielle Produktionsmethoden: In der Brauindustrie wird Humulon während des Bierbrauvorgangs aus Hopfen gewonnen. Der Hopfen wird gekocht, was zu einer Abbau von Humulon zu Iso-Alpha-Säuren führt, die zur Bitternis des Bieres beitragen .

Arten von Reaktionen:

Oxidation: Humulon kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Isomerisierung: Während des Brauprozesses isomerisiert Humulon zu cis- und trans-Isohumulon.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Isomerisierung: Dies erfolgt typischerweise unter den hohen Temperaturen des Kochvorgangs während des Brauens.

Hauptprodukte:

4. Wissenschaftliche Forschungsanwendungen

Humulon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Prenylierungsprodukten des Phloroglucinols verwendet.

Medizin: Untersucht für seine entzündungshemmenden, antioxidativen und antiangiogenen Eigenschaften.

Industrie: In der Brauindustrie eingesetzt, um Bier eine bittere Note zu verleihen.

5. Wirkmechanismus

Humulon entfaltet seine Wirkungen durch verschiedene Mechanismen:

COX-2-Hemmung: Humulon hemmt die Aktivität der Cyclooxygenase-2, wodurch die Produktion von proinflammatorischen Prostaglandinen reduziert wird.

GABAA-Rezeptor-Modulation: In niedrigen Mikromolarkonzentrationen wirkt Humulon als positiver Modulator von GABAA-Rezeptoren, was möglicherweise die neuronale Signalübertragung beeinflusst.

Antioxidative Aktivität: Humulon besitzt antioxidative Eigenschaften, fängt freie Radikale ab und reduziert oxidativen Stress.

Wissenschaftliche Forschungsanwendungen

Humulone has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study prenylated phloroglucinol derivatives.

Biology: Investigated for its role as a cyclooxygenase-2 (COX-2) inhibitor and its effects on GABAA receptors.

Medicine: Studied for its anti-inflammatory, antioxidant, and anti-angiogenic properties.

Industry: Utilized in the brewing industry to impart bitterness to beer.

Wirkmechanismus

Humulone exerts its effects through several mechanisms:

COX-2 Inhibition: this compound inhibits the activity of cyclooxygenase-2, reducing the production of pro-inflammatory prostaglandins.

GABAA Receptor Modulation: At low micromolar concentrations, this compound acts as a positive modulator of GABAA receptors, potentially influencing neuronal signaling.

Antioxidant Activity: this compound possesses antioxidant properties, scavenging free radicals and reducing oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Humulon ist unter den Alpha-Säuren einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und seiner chemischen Struktur. Zu ähnlichen Verbindungen gehören:

Cohumulon: Eine weitere Alpha-Säure, die in Hopfen vorkommt und für ihre Bitternis bekannt ist, jedoch unterschiedliche biologische Aktivitäten aufweist.

Die einzigartige Kombination aus Bitternis und biologischen Aktivitäten von Humulon macht ihn zu einer wertvollen Verbindung sowohl in der Brauindustrie als auch in der wissenschaftlichen Forschung.

Biologische Aktivität

Humulone, a prominent bitter acid derived from hops (Humulus lupulus), has garnered significant attention for its diverse biological activities. This article delves into the antibacterial, anti-inflammatory, and anticancer properties of this compound, supported by recent research findings and case studies.

Antibacterial Activity

This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria range from 16 µg/mL to 32 µg/mL , indicating its potential as an antimicrobial agent .

Comparative MIC Values of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Micrococcus lysodeikticus | 32 |

| Bacillus subtilis | 16 |

| Staphylococcus aureus | 16 |

| Listeria monocytogenes | 6.3 - 200 |

In contrast, this compound showed no significant inhibition against Gram-negative bacteria such as Escherichia coli and Salmonella enterica, likely due to their outer membrane's protective properties .

The antibacterial activity of this compound is attributed to its interference with bacterial cell membranes. It disrupts the phosphoenolpyruvate (PEP) transport system in Gram-positive bacteria, leading to membrane leakage and subsequent inhibition of essential cellular processes like respiration and protein synthesis . Additionally, this compound possesses ionophoric properties that facilitate ion transport across membranes, further contributing to its antibacterial effects.

Anti-Inflammatory Properties

This compound has been shown to exert anti-inflammatory effects in various models. A study involving chemically induced skin tumors in mice revealed that topically applied this compound significantly reduced local inflammation by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) and cyclooxygenase-2 (COX-2) .

Case Study: UVB Erythema Test

In a clinical setting, a formulation containing this compound was tested on human volunteers using the UVB erythema test, which assesses skin inflammation. The results indicated that this compound effectively reduced erythema at concentrations significantly higher than those effective in vitro . This highlights the potential for this compound in dermatological applications.

Anticancer Activity

Emerging evidence suggests that this compound may also possess anticancer properties. In vitro studies have indicated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms underlying these effects include the modulation of signaling pathways involved in cell survival and proliferation .

Summary of Anticancer Effects

| Cancer Type | Observed Effect |

|---|---|

| Skin Cancer | Reduced tumor growth |

| Breast Cancer | Induced apoptosis |

| Colon Cancer | Inhibited cell proliferation |

Eigenschaften

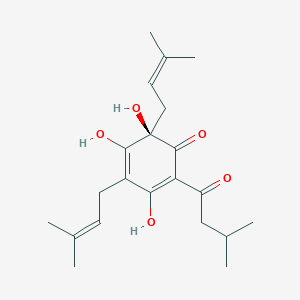

IUPAC Name |

(6R)-3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSLCPKYRPDHLN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)C1=C(C(=C([C@@](C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019081 | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26472-41-3 | |

| Record name | Humulone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26472-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R)-Humulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-3,5,6-trihydroxy-2-isovaleryl-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.